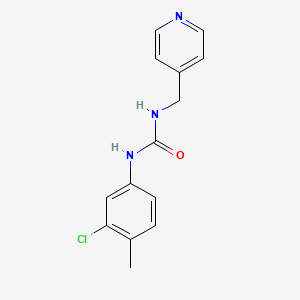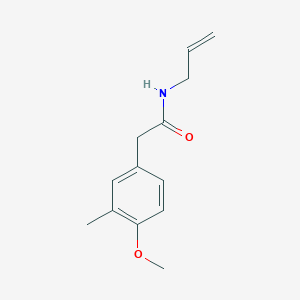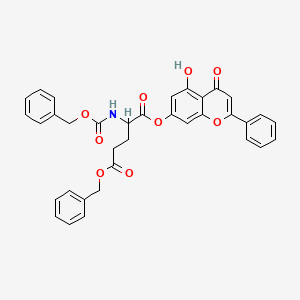
N-(3-CHLORO-4-METHYLPHENYL)-N'-(4-PYRIDYLMETHYL)UREA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chloro-4-methylphenyl)-N’-(4-pyridylmethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-N’-(4-pyridylmethyl)urea typically involves the reaction of 3-chloro-4-methylaniline with 4-pyridylmethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of N-(3-chloro-4-methylphenyl)-N’-(4-pyridylmethyl)urea may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent product quality and high yield. Safety measures are also implemented to handle the potentially hazardous reagents and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-4-methylphenyl)-N’-(4-pyridylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or carboxylic acid derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-N’-(4-pyridylmethyl)urea depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of specific biochemical pathways. The presence of the chlorinated aromatic ring and pyridylmethyl group may enhance its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-4-methylphenyl)-N’-(4-pyridylmethyl)thiourea: Similar structure but with a thiourea group instead of a urea group.
N-(3-Chloro-4-methylphenyl)-N’-(4-pyridylmethyl)carbamate: Similar structure but with a carbamate group instead of a urea group.
Uniqueness
N-(3-Chloro-4-methylphenyl)-N’-(4-pyridylmethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(pyridin-4-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-10-2-3-12(8-13(10)15)18-14(19)17-9-11-4-6-16-7-5-11/h2-8H,9H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPHPOMFTPAOAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2=CC=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-hydroxypropanamide](/img/structure/B5463360.png)
![4-benzyl-3-ethyl-1-[(2-isopropyl-4-methylpyrimidin-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5463371.png)
![4-chloro-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-1H-pyrazole-3-carboxamide](/img/structure/B5463372.png)
![4-chloro-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide](/img/structure/B5463379.png)
![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-(2-thienyl)acrylamide](/img/structure/B5463385.png)
![2-(5-chloro-2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5463388.png)

![2-({5-[1-(2,4-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B5463406.png)
![1-{[(3,4-dichlorobenzyl)thio]acetyl}piperidine](/img/structure/B5463407.png)

![N-[3,5-dimethyl-1-[(3-methylphenyl)methyl]pyrazol-4-yl]-2-fluorobenzamide](/img/structure/B5463415.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine](/img/structure/B5463430.png)
![4-(3-phenylpropyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B5463436.png)
